4-Formylfuran-2-sulfonamide
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Overview
Description
4-Formylfuran-2-sulfonamide is a chemical compound that belongs to the class of organic compounds known as sulfonamides. These compounds typically feature a sulfonyl group attached to an amine. While the provided papers do not directly discuss 4-Formylfuran-2-sulfonamide, they do provide insights into related sulfonamide compounds, which can help infer some of the properties and reactivity of 4-Formylfuran-2-sulfonamide.
Synthesis Analysis
The synthesis of related arylsulfonyl heterocycles, such as thiophene- and furan-2-sulfonamides, involves chlorosulfonation with chlorosulfonic acid and phosphorus pentachloride . This suggests that a similar approach could be used for synthesizing 4-Formylfuran-2-sulfonamide. The instability of furansulfonyl chlorides to free radical bromination indicates that alternative strategies, such as bromomethyl group generation prior to chlorosulfonation, might be necessary .
Molecular Structure Analysis
The molecular structure of sulfonamides like 4-Formylfuran-2-sulfonamide is characterized by the presence of a sulfonyl group (-SO2NH2) attached to a furan ring. The formyl group (-CHO) at the 4-position of the furan ring would influence the electronic properties of the molecule, potentially affecting its reactivity and interactions with biological targets.
Chemical Reactions Analysis
The reactivity of sulfonamides can be modified through derivatization, as seen in the synthesis of arylsulfonylthiophene- and furan-2-sulfonamides . The presence of a formyl group in 4-Formylfuran-2-sulfonamide would allow for further chemical transformations, such as the formation of amine derivatives through reductive amination or the introduction of alkyl groups via Mannich reactions .
Physical and Chemical Properties Analysis
While specific physical and chemical properties of 4-Formylfuran-2-sulfonamide are not discussed in the provided papers, the properties of sulfonamides generally include moderate to high solubility in water due to their polar sulfonyl group, and the ability to form hydrogen bonds, which can affect their boiling and melting points. The formyl group would contribute to the compound's reactivity and could also influence its boiling point and solubility.
Scientific Research Applications
Sulfonamide Group in Drug Design
The sulfonamide group, including derivatives like 4-Formylfuran-2-sulfonamide, plays a crucial role in medicinal chemistry. It is found in many marketed drugs, notably the 'sulfonamide antibacterials'. These compounds are known for inhibiting tetrahydropteroic acid synthetase and are derivatives of 4-aminobenzenesulfonamide. The sulfonamide moiety acts as an isostere of the carboxylic acid group in the natural substrate 4-aminobenzoic acid. The sulfonamide group is considered essential and safe in the design of medicinal compounds (Kalgutkar, Jones & Sawant, 2010) (Smith & Jones, 2008).
Carbonic Anhydrase Inhibition
Sulfonamide derivatives, such as 4-Formylfuran-2-sulfonamide, are effective inhibitors of human carbonic anhydrase (hCA) isoforms. For example, chromone-containing sulfonamides have shown effective inhibition against hCA I, II, and VI isoforms, suggesting their potential in discovering novel CA inhibitors with applications in medicinal chemistry (Ekinci et al., 2012).
Synthesis and Biological Potential
Research has also been conducted on the synthesis of novel sulfonamide drugs, including those derived from 4-Formylfuran-2-sulfonamide. These synthesized sulfonamides are explored for their antimicrobial and anti-inflammatory properties, indicating their potential in treating infections (Hussain et al., 2022).
Antimicrobial Activity
Aryl sulfonamides, a class to which 4-Formylfuran-2-sulfonamide belongs, have been used as antimicrobial agents. Research has shown that different sulfonamide derivatives exhibit antimicrobial properties against various bacterial strains, suggesting their potential use in treating bacterial infections (Akbari et al., 2022).
Enzyme Inhibition
Sulfonamide derivatives have been investigated as inhibitors of various enzymes, such as human carbonic anhydrase II. Studies have shown that these compounds can effectively block enzyme activity, indicating their potential in therapeutic applications, particularly in targeting specific enzymes (Runtsch et al., 2015).
Future Directions
Recent innovations have exploited sulfonamides in the late-stage generation of synthetically useful sulfonyl intermediates, reinvigorating the view of sulfonamides as useful synthetic functional groups . This suggests potential future directions for the use and study of “4-Formylfuran-2-sulfonamide” and other sulfonamides.
properties
IUPAC Name |
4-formylfuran-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO4S/c6-11(8,9)5-1-4(2-7)3-10-5/h1-3H,(H2,6,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUGZCJSZBZEAGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC=C1C=O)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Formylfuran-2-sulfonamide |
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